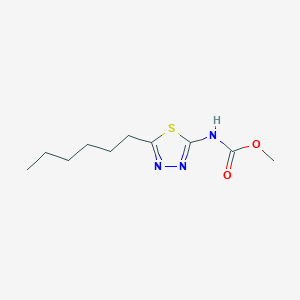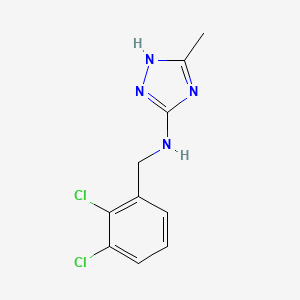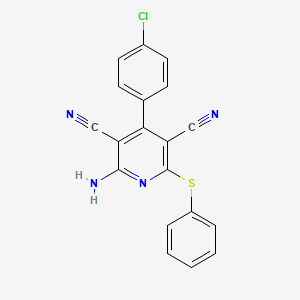![molecular formula C10H11N3O B12487175 6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12487175.png)
6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-METHOXY-2,5,7-TRIAZATRICYCLO[6400(2),?]DODECA-1(12),6,8,10-TETRAENE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the methoxy group through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of different reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
- 12-chloro-7,8,11-triazatricyclo[6.4.0.0(2),6]dodeca-1,6,9,11-tetraene
Comparison: Compared to similar compounds, 11-METHOXY-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),6,8,10-TETRAENE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-8-9(6-7)13-5-4-11-10(13)12-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
KCIUMNRQNYULGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3N2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487100.png)
![2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B12487102.png)

![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
![8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B12487125.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487129.png)

![1-{2-[(4-Methylcyclohexyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487136.png)
![2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487149.png)
![N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide](/img/structure/B12487156.png)



